6-Methylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptan-1-amine, also known as 1,6-Dimethylhexylamine or DMHA, is a synthetic compound that has gained popularity in the research community due to its potential applications in various scientific fields. DMHA belongs to the class of aliphatic amines and is structurally similar to other compounds such as octodrine and 1,3-dimethylamylamine.
Scientific Research Applications
Catalysis and Synthesis
6-Methylheptan-1-amine plays a role in catalysis and synthesis processes. For example, it is involved in hydroamination reactions on homogeneous and heterogeneous catalysts. A kinetic study compared these catalysts for the cyclization of 6-aminohex-1-yne, a model for direct addition of amine N-H bonds to CC multiple bonds. This process is crucial for synthesizing complex organic compounds, indicating its importance in pharmaceutical and material science research (Müller et al., 2003). Additionally, the development of cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts highlights the significance of this compound derivatives in synthesizing fine and bulk chemicals (Senthamarai et al., 2018).
Pharmaceutical Intermediates
The compound has applications in the synthesis of pharmaceutical intermediates, as demonstrated by research on the N-methylation of 2,6-diaminopyridine, which serves as a pharmaceutical intermediate and a hair dye coupler. This study highlighted a novel method for N-methylated selectivity, showing the compound's utility in pharmaceutical manufacturing and dye production (Nabati & Mahkam, 2014).
Analytical Chemistry
In analytical chemistry, this compound derivatives are used as primary amines in novel spectrofluorimetric approaches for the analysis of thiol-containing compounds. This innovative method allows for the sensitive and selective detection of compounds like captopril, showcasing the compound's role in developing new analytical techniques (Derayea et al., 2022).
Green Chemistry
This compound is also relevant in green chemistry, where it contributes to the environmentally friendly synthesis of insect pheromones. A study on the one-pot multi-enzymatic synthesis of 4-Methylheptan-3-ol stereoisomers from 4-methylhept-4-en-3-one, using a sequential reduction process catalyzed by an ene-reductase and an alcohol dehydrogenase, highlights the compound's potential in sustainable chemical processes (Brenna et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-methylheptan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULCTXGGDJCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157349 |
Source
|
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1321-35-3 |
Source
|
Record name | Isooctylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.